![molecular formula C19H9BrClF3N2S B2449068 2-[(4-Bromophenyl)sulfanyl]-6-(3-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 338963-35-2](/img/structure/B2449068.png)
2-[(4-Bromophenyl)sulfanyl]-6-(3-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromophenyl)sulfanyl]-6-(3-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C19H9BrClF3N2S and its molecular weight is 469.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Molecular Structure and Crystallography
Research has been conducted to determine the molecular structure and crystallography of compounds related to 2-[(4-Bromophenyl)sulfanyl]-6-(3-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile. For instance, the crystal structure of a related compound, 2-(3'-Bromoanilino)-5-[5'-amino-1'-(4''-chlorophenyl)-1',2',3'-triazdl-4'-yl]-1,3,4-thiodiazole, was determined using X-ray analysis, revealing its triclinic system and space group (Zy Zhang, Hs Dong, & Y. Zhu, 1996). Similarly, another study focused on the asymmetric unit of a nicotinonitrile derivative, analyzing the dihedral angles and intramolecular interactions to understand its three-dimensional network (S. Chantrapromma et al., 2009).
2. Synthesis and Chemical Properties
There has been significant interest in synthesizing and understanding the properties of various nicotinonitrile derivatives. For instance, a study described the synthesis of a thiophene-containing compound and its characterization, which included X-ray crystallography and other spectroscopic methods (Y. Mabkhot et al., 2016). Another study detailed the synthesis of substituted nicotinonitriles, highlighting the chemical reactions and spectroscopic data for the prepared compounds (K. Peseke, M. Michalik, & U. Schönhusen, 1986).
3. Applications in Material Science
Some research has explored the applications of related compounds in material science. For example, a study on transparent aromatic polyimides derived from thiophenyl-substituted benzidines discussed the synthesis and properties of these materials, which have high refractive indices and small birefringences (P. Tapaswi et al., 2015).
4. Biological and Antimicrobial Activities
There is also research into the biological and antimicrobial activities of nicotinonitrile derivatives. A study on the synthesis and antimicrobial activity of certain nicotinonitrile compounds demonstrated their effectiveness against various bacteria and fungi, providing insights into their potential application in the medical field (J. V. Guna et al., 2015).
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfanyl-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9BrClF3N2S/c20-12-4-6-14(7-5-12)27-18-15(10-25)16(19(22,23)24)9-17(26-18)11-2-1-3-13(21)8-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAGDQOQKJRDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9BrClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

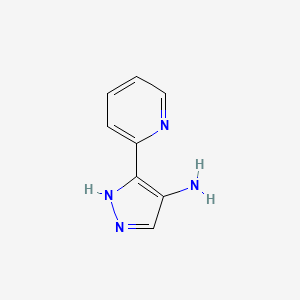

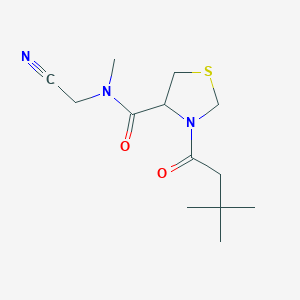
![(Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2448993.png)
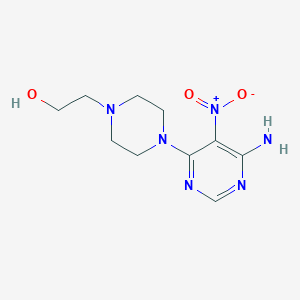
![8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2448996.png)
![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2448997.png)
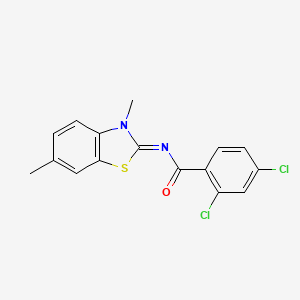
![Methyl 3-{[(4-bromophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2449000.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B2449003.png)
![2-Methyl-4-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2449006.png)
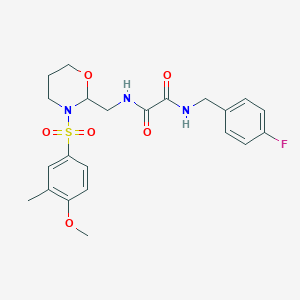
![N-benzyl-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2449008.png)